molecular formula C19H20N4O B13946496 4(3H)-Quinazolinone, 2-(4-benzyl-1-piperazinyl)- CAS No. 33017-91-3

4(3H)-Quinazolinone, 2-(4-benzyl-1-piperazinyl)-

Cat. No.: B13946496
CAS No.: 33017-91-3
M. Wt: 320.4 g/mol
InChI Key: PNLNMKQYPUQOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzyl-1-piperazinyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-1-piperazinyl)-4(3H)-quinazolinone typically involves the reaction of quinazolinone derivatives with benzyl-substituted piperazine. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyl-1-piperazinyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-1-piperazinyl)-4(3H)-quinazolinone
  • 2-(4-Phenyl-1-piperazinyl)-4(3H)-quinazolinone
  • 2-(4-Ethyl-1-piperazinyl)-4(3H)-quinazolinone

Uniqueness

2-(4-Benzyl-1-piperazinyl)-4(3H)-quinazolinone is unique due to its specific benzyl substitution on the piperazine ring, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

CAS No.

33017-91-3

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-3H-quinazolin-4-one

InChI

InChI=1S/C19H20N4O/c24-18-16-8-4-5-9-17(16)20-19(21-18)23-12-10-22(11-13-23)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,21,24)

InChI Key

PNLNMKQYPUQOIC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.